molecular formula C11H14F2 B8279177 2,3-Difluoropentylbenzene

2,3-Difluoropentylbenzene

Cat. No.: B8279177
M. Wt: 184.23 g/mol
InChI Key: XNLVSTAEFNAWJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoropentylbenzene is a useful research compound. Its molecular formula is C11H14F2 and its molecular weight is 184.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
Fluorinated compounds often exhibit improved pharmacokinetic properties. 2,3-Difluoropentylbenzene can serve as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance drug efficacy and reduce side effects.

2. Interaction Studies:
Research indicates that compounds similar to this compound can interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding potential therapeutic effects and mechanisms of action. For instance, studies have shown that fluorinated compounds can significantly alter binding affinities, impacting drug design strategies.

Materials Science Applications

1. Polymer Chemistry:
The compound's unique structure makes it an attractive candidate for polymer synthesis. Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance. Incorporating this compound into polymer matrices can lead to materials with superior performance in harsh environments.

2. Coatings and Adhesives:
Due to its hydrophobic nature, this compound can be utilized in formulating advanced coatings and adhesives that require water repellency and durability. These materials find applications in automotive and aerospace industries where performance under extreme conditions is critical.

Agrochemical Applications

1. Pesticide Development:
Fluorinated compounds are increasingly used in agrochemicals for their ability to enhance the activity of pesticides. This compound can be integrated into pesticide formulations to improve efficacy against pests while potentially reducing the required dosage .

2. Herbicides:
The compound's properties may also be leveraged in developing herbicides that are more effective at lower concentrations, minimizing environmental impact while maintaining agricultural productivity.

Case Studies and Research Findings

Several studies highlight the importance of fluorinated aromatic compounds in various applications:

  • Pharmaceutical Case Study: A study involving a series of fluorinated benzylamines demonstrated that introducing fluorine atoms significantly improved binding affinity to specific receptors compared to their non-fluorinated counterparts .
  • Material Science Case Study: Research on fluoropolymer coatings indicated that incorporating difluorinated compounds like this compound resulted in coatings with enhanced scratch resistance and longevity under UV exposure .

Properties

Molecular Formula

C11H14F2

Molecular Weight

184.23 g/mol

IUPAC Name

2,3-difluoropentylbenzene

InChI

InChI=1S/C11H14F2/c1-2-10(12)11(13)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3

InChI Key

XNLVSTAEFNAWJK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC1=CC=CC=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Difluoro-4-pentylbenzoic acid is obtained by reacting o-difluorobenzene with butyllithium in the presence of potassium tertiary-butoxide at -90° to -100° in tetrahydrofuran, alkylating the potassium compound formed using pentyl bromide/1,3-dimethyltetrahydro-2-(1H)-pyrimidinone (DMPU), isolating the 2,3-difluoropentylbenzene, re-metallating by means of butyllithium and subsequently reacting with solid carbon dioxide. Esterification of this acid using trans-4-pentylcyclohexanol gives trans-4-pentylcyclohexyl 2,3-difluoro-4-pentylbenzoate.
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